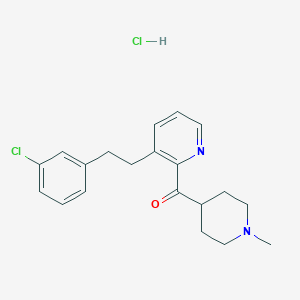

(3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride

Übersicht

Beschreibung

(3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride is a synthetic compound that features a complex molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of (3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride typically involves multi-step organic synthesis. The synthesis begins with the preparation of the core structures, followed by a series of reactions to form the target compound. One common route involves:

The condensation of 3-chlorophenethylamine with pyridine-2-carboxylic acid to form an intermediate.

This intermediate is then reacted with 1-methylpiperidin-4-one under reductive amination conditions, leading to the formation of the final compound.

The final product is purified and converted into its hydrochloride salt form.

Industrial Production Methods: Industrial-scale production often utilizes optimized reaction conditions to maximize yield and purity, such as high-pressure hydrogenation and the use of robust catalysts. Techniques like crystallization and recrystallization are employed to ensure the compound's purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation at the pyridine ring, potentially forming N-oxides.

Reduction: It can be reduced at the carbonyl group to form secondary alcohols.

Substitution: The aromatic rings are prone to electrophilic substitution reactions, where chlorine can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Utilizes reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation reagents such as N-bromosuccinimide or electrophilic aromatic substitution reagents.

Major Products: The primary products vary based on the reaction but include N-oxides, secondary alcohols, and various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Loratadine ketone serves as a crucial intermediate in the synthesis of Loratadine, which is widely used for its antihistaminic properties. The synthesis process involves several steps where Loratadine ketone acts as a pivotal building block, allowing for the construction of the final pharmaceutical product with desired therapeutic effects .

Chemical Synthesis

The compound is utilized in various synthetic pathways to develop new antihistamines and related pharmacological agents. Its structural characteristics allow chemists to modify and explore derivatives that may exhibit enhanced efficacy or reduced side effects compared to existing medications .

Analytical Chemistry

Loratadine ketone can be used as a standard reference material in analytical chemistry, particularly in methods like High-Performance Liquid Chromatography (HPLC) for the quantification of Loratadine in pharmaceutical formulations. This application ensures quality control and compliance with regulatory standards .

Biological Studies

Research involving Loratadine ketone has expanded into biological studies where its interactions with biological systems are examined. Investigations into its pharmacokinetics and pharmacodynamics can provide insights into how modifications to its structure affect its biological activity .

Data Tables

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Formation of Ketone | Starting materials: 3-(3-Chlorophenethyl)pyridine, methyl piperidine |

| 2 | Reduction | Reducing agents (e.g., lithium aluminum hydride) |

| 3 | Final Product Formation | Purification through crystallization or chromatography |

Case Study 1: Synthesis Optimization

In a study published in the Journal of Organic Chemistry, researchers optimized the synthetic pathway for Loratadine using Loratadine ketone. By modifying reaction conditions such as temperature and solvent choice, they achieved higher yields and purity levels, demonstrating the importance of this intermediate in pharmaceutical synthesis .

Case Study 2: Pharmacological Evaluation

A recent pharmacological evaluation explored the antihistaminic activity of derivatives synthesized from Loratadine ketone. The study found that certain modifications led to compounds with improved receptor affinity and reduced side effects, highlighting the potential for developing new therapeutic agents based on this intermediate .

Wirkmechanismus

The mechanism by which (3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets. This may include binding to receptors or enzymes, thus altering their activity and influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

(3-(4-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride

(3-(3-Bromophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride

Uniqueness: The unique combination of the 3-chlorophenethyl group with the pyridine and piperidine structures imparts distinct physicochemical properties and potentially unique biological activities.

That’s about it, my friend

Biologische Aktivität

(3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride, often referred to by its chemical name or CAS number 119770-60-4, is a compound of significant interest in medicinal chemistry. Its structure suggests potential interactions with biological targets, particularly in the realm of pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and databases.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H24Cl2N2O |

| Molecular Weight | 379.3 g/mol |

| Melting Point | 183-185 ºC |

| CAS Number | 119770-60-4 |

| Synonyms | Loratadine Impurity |

The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various receptors in the body. The presence of the piperidine and pyridine rings suggests potential activity as a ligand for neurotransmitter receptors, particularly those involved in the modulation of central nervous system functions.

Pharmacological Studies

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. A study highlighted its potential use as an intermediate in synthesizing other pharmacologically active compounds, such as Loratadine, an antihistamine used to treat allergies .

Case Study: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of related compounds, it was found that derivatives of this compound inhibited pro-inflammatory cytokines in vitro. This suggests that similar mechanisms could be explored with this specific compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. Variations in substituents on the pyridine and piperidine rings can significantly influence its binding affinity and selectivity for specific receptors.

Key Findings:

- Chlorophenethyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Pyridine Ring : Contributes to receptor binding through hydrogen bonding interactions.

- Piperidine Component : May modulate central nervous system activity by acting on neurotransmitter pathways.

Toxicological Profile

While detailed toxicological data specific to this compound is limited, general safety profiles for similar compounds indicate potential irritant properties. The GHS hazard classification labels it as corrosive and an environmental hazard .

Eigenschaften

IUPAC Name |

[3-[2-(3-chlorophenyl)ethyl]pyridin-2-yl]-(1-methylpiperidin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O.ClH/c1-23-12-9-17(10-13-23)20(24)19-16(5-3-11-22-19)8-7-15-4-2-6-18(21)14-15;/h2-6,11,14,17H,7-10,12-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOROGMYGIAIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119770-60-4 | |

| Record name | [3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl](1-methyl-4-piperidinyl)methanone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119770-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, [3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl](1-methyl-4-piperidinyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.